molecular formula C23H24N4O5 B14957109 3-{(2S)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazoline-2,4(1H,3H)-dione

3-{(2S)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazoline-2,4(1H,3H)-dione

Cat. No.: B14957109
M. Wt: 436.5 g/mol
InChI Key: JLFDJTZWVFZXQU-HNNXBMFYSA-N
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Description

3-(1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-OXOPROPAN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinazoline-2,4-dione core, a piperazine ring, and a benzodioxole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-OXOPROPAN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

    Piperazine Ring Formation: The piperazine ring is often formed via the reaction of ethylenediamine with dihaloalkanes.

    Quinazoline-2,4-Dione Core Synthesis: This core can be synthesized through the cyclization of anthranilic acid derivatives with urea or thiourea.

    Final Coupling: The final step involves coupling the benzodioxole-piperazine intermediate with the quinazoline-2,4-dione core under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can target the quinazoline-2,4-dione core, converting it to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products may include dihydroquinazolines.

    Substitution: Products may include various substituted piperazines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel catalysts.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Preliminary studies suggest it may have anticancer, antiviral, and neuroprotective properties.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-OXOPROPAN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The benzodioxole moiety may also interact with neurotransmitter receptors, modulating their activity and exerting neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with stimulant properties.

    (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: A compound with a similar benzodioxole moiety.

Uniqueness

What sets 3-(1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-OXOPROPAN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE apart is its combination of a quinazoline-2,4-dione core with a benzodioxole-piperazine structure

Properties

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

IUPAC Name

3-[(2S)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C23H24N4O5/c1-15(27-22(29)17-4-2-3-5-18(17)24-23(27)30)21(28)26-10-8-25(9-11-26)13-16-6-7-19-20(12-16)32-14-31-19/h2-7,12,15H,8-11,13-14H2,1H3,(H,24,30)/t15-/m0/s1

InChI Key

JLFDJTZWVFZXQU-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)N4C(=O)C5=CC=CC=C5NC4=O

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)N4C(=O)C5=CC=CC=C5NC4=O

Origin of Product

United States

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